molecular formula C13H13NO2 B1255954 6-(Dimethylamino)-2-naphthoic acid CAS No. 5043-05-0

6-(Dimethylamino)-2-naphthoic acid

Cat. No. B1255954
CAS RN: 5043-05-0
M. Wt: 215.25 g/mol
InChI Key: OAPBBTYSMWBVPM-UHFFFAOYSA-N
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Description

6-(Dimethylamino)-2-naphthoic acid is a compound of interest in organic chemistry due to its unique structural features and potential applications in various fields. The dimethylamino group attached to the naphthoic acid moiety introduces significant electronic and steric effects, influencing its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of related dimethylamino naphthalene derivatives typically involves strategic functionalization of the naphthalene core, followed by the introduction of the dimethylamino group at the desired position. For instance, the synthesis of isomeric tetrakis(dimethylamino)naphthalenes demonstrates the complexity of synthesizing substituted naphthalenes and highlights the importance of substituent positions on the naphthalene core for the basicity and electronic properties of the compound (Staab et al., 2000).

Molecular Structure Analysis

Molecular structure analysis of dimethylamino-substituted naphthalenes reveals the influence of the dimethylamino groups on the overall molecular geometry and electronic distribution. For example, studies on the molecular structure and coloration of 2,7-disubstituted 1,8-bis(dimethylamino)naphthalenes show how substituent effects impact the basicity and spectral properties of these compounds (Pozharskii et al., 2003).

Chemical Reactions and Properties

Dimethylamino naphthalenes participate in various chemical reactions, reflecting their reactivity and potential as intermediates in organic synthesis. The reactivity profile is significantly influenced by the electron-donating dimethylamino group, which can affect the compound's behavior in electrophilic aromatic substitution reactions and its interaction with metal ions (Jacobson et al., 1996).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. These properties are affected by the molecular structure and the nature of the substituents. For instance, the crystal structure of 6-amino-2-naphthoic acid monohydrate provides insights into the hydrogen-bonding interactions and solid-state arrangement of similar compounds (Liu & Chen, 2007).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, photophysical behavior, and reactivity towards various reagents, are key to understanding the applications of this compound derivatives. For example, the study on a highly selective and sensitive fluorescent sensor of Copper(II) based on a similar compound highlights the potential of these molecules in sensing and detection applications (Xiao Xuzhi et al., 2012).

Scientific Research Applications

Cell Biology and Fluorescent Probing

  • Use in Studying Water Dipolar Relaxation : 6-Acetyl-2-(dimethylamino)naphthalene (ACDAN), a derivative of 6-(Dimethylamino)-2-naphthoic acid, is utilized to map spatial and temporal water dipolar relaxation in cytosolic and intra-organelle environments of cells. This contrasts with other probes like LAURDAN, which are used mainly for studying relaxation phenomena in biological membranes. ACDAN's property of markedly partitioning to aqueous environments makes it a valuable tool in understanding intracellular water dynamics and cellular processes such as liquid immiscibility in living systems (Otaiza-González et al., 2022).

Chemistry and Molecular Analysis

  • Solvatochromic Properties : The solvatochromic properties of 6-propionyl-2-(dimethylamino)naphthalene (PRODAN), another derivative, have been studied in various solvents. This research provides insights into using PRODAN as an indicator of the polarity of protein cavities, especially in environments involving acidic sites (Catalán et al., 1991).

  • Synthesis and Structural Analysis : Research on 6-hydroxy-2-naphthoic acid and its derivatives, which are structurally related to this compound, has been conducted, focusing on their solvate formation and crystal structures. This work contributes to understanding the structural and kinetic properties of such compounds (Jacobs et al., 2010).

Medical Imaging and Diagnostics

  • Application in Alzheimer's Disease Diagnosis : Derivatives of this compound, such as [18F]FDDNP, have been used in positron emission tomography to localize and assess the load of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients. This noninvasive technique facilitates the diagnostic assessment and monitoring of Alzheimer's disease progression (Shoghi-Jadid et al., 2002).

Fluorescent Probes for Biological Applications

  • Environment-Sensitive Fluorophore : 6-N,N-dimethylamino-2,3-naphthalimide (6DMN), a compound related to this compound, has been synthesized and demonstrated as a valuable fluorescent probe for biological applications. It shows marked response to changes in environmental polarity, making it useful in studies of protein-protein interactions and other biological processes (Vázquez et al., 2005).

Synthesis and Industrial Applications

  • Development of Novel Synthesis Methods : Research has been conducted on efficient synthesis methods for compounds like 6-dimethylamino-2,3-naphthalenedicarboxylic anhydride, a precursor to environment-sensitive fluorophores related to this compound. Such compounds are used in studying protein-protein interactions and drug internalization in tissues (Baathulaa et al., 2011).

Fluorescent Sensing and Detection

  • Selective and Sensitive Fluorescent Sensing : A novel derivative, 6-(N,N-dimethylamino)-2-naphthoylacryl acid (ACADAN), has been developed as a highly selective and sensitive fluorescent sensor for detecting copper(II) ions in aqueous media. Its ability to detect copper ions in the presence of other metal ions is particularly noteworthy (Xiao Xuzhi et al., 2012).

properties

IUPAC Name

6-(dimethylamino)naphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-14(2)12-6-5-9-7-11(13(15)16)4-3-10(9)8-12/h3-8H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPBBTYSMWBVPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70571656
Record name 6-(Dimethylamino)naphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5043-05-0
Record name 6-(Dimethylamino)-2-naphthalenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5043-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Dimethylamino)naphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(dimethylamino)naphthalene-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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